

A Comprehensive Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(4-Methoxyphenyl)guanidine hydrochloride	
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This technical guide provides an in-depth overview of the spectroscopic data for **1-(4-Methoxyphenyl)guanidine hydrochloride**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The spectroscopic data for 1-(4-Methoxyphenyl)guanidine, the free base of the hydrochloride salt, has been compiled from various sources. It is important to note that in the provided NMR and mass spectrometry data, the guanidine group is protonated, which is analogous to the state of the hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.10	d	9.1	2H	Ar-H
6.91	d	9.1	2H	Ar-H
3.72	S	-	3H	-ОСН₃



Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
164.8	C=N (Guanidinyl)
160.9	Ar-C-O
128.9	Ar-CH
128.1	Ar-C-N
116.2	Ar-CH
56.0	-OCH₃

Solvent: CD₃OD, Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3353	N-H stretching
2158	
1673	C=N stretching
1513	Aromatic C=C stretching
1244	C-O stretching
1028	

Sample preparation: neat[1]

Table 4: Mass Spectrometry Data



m/z	lon	Method
166.1	[M+H]+	ESI-MS

M (C₈H₁₁N₃O) calculated molecular weight: 165.19 g/mol [1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Synthesis of 1-(4-Methoxyphenyl)guanidine

The compound was synthesized via the guanylation of p-anisidine. In a typical procedure, a solution of p-methoxyaniline (0.50 µmol) and cyanamide (0.60 µmol) in water (2.5 mL) is treated with scandium(III) triflate (50 nmol) at room temperature. The solution is then stirred at 100 °C for 48 hours. After cooling, the mixture is washed with chloroform. The aqueous layer is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography (eluent: CHCl₃-MeOH, 20:1) to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a neat sample of the compound.[1] This method involves placing a small amount of the solid directly onto the ATR crystal of the spectrometer.

Mass Spectrometry (MS)

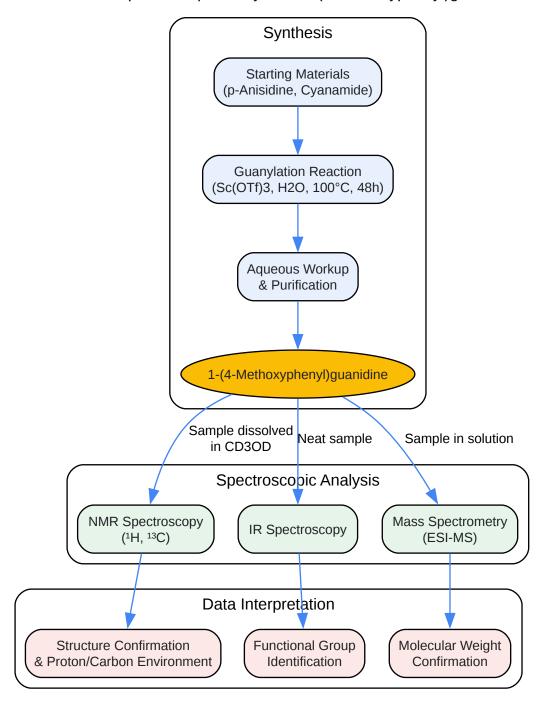
Electrospray ionization mass spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.[1] The analysis provides the mass of the molecular ion with an additional proton ([M+H]+), confirming the molecular weight of the compound.



Visualized Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis chemicalbook [chemicalbook.com]
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